Unique Dual Allyl-Phenyl Substitution
N,N-Diallyl-N'-phenylthiourea possesses a unique substitution architecture bearing two allyl groups on one thiourea nitrogen and a phenyl group on the other. This structural configuration differs from phenylthiourea (PTU, one phenyl, zero allyl), N-allylthiourea (ATU, one allyl, zero phenyl), and N,N'-diallylthiourea (two allyl groups on separate nitrogens) . The dual allyl substitution may influence molecular adsorption geometry and electron density distribution relative to mono-allyl or non-allyl analogs, though direct comparative performance data are absent from the open literature [1].
| Evidence Dimension | Substitution pattern and molecular weight |
|---|---|
| Target Compound Data | C13H16N2S; MW 232.34; N,N-diallyl, N'-phenyl |
| Comparator Or Baseline | Phenylthiourea (C7H8N2S; MW 152.22); N-allylthiourea (C4H8N2S; MW 116.18); N,N'-diallylthiourea (C7H12N2S; MW 156.25) |
| Quantified Difference | MW +52.7% vs PTU; +100% vs ATU; +48.7% vs N,N'-diallylthiourea; distinct substitution geometry |
| Conditions | Molecular characterization based on chemical structure analysis |
Why This Matters
Procurement decisions for structure-activity relationship studies or screening campaigns require exact structural specification, as even single-substituent changes alter adsorption behavior and inhibition efficiency in thiourea-based systems.
- [1] Singh, I. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. Corrosion, 49(6), 473-478. View Source
